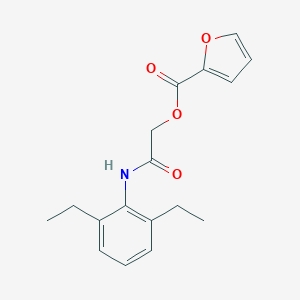
2-Acetylphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetylphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate, also known as CPP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CPP is a member of the family of NMDA receptor antagonists, which are compounds that block the activity of the N-methyl-D-aspartate (NMDA) receptor in the brain. The NMDA receptor is involved in a variety of physiological processes, including learning, memory, and pain perception. By blocking the NMDA receptor, CPP has been shown to have a variety of effects on these processes, making it a potentially valuable tool for researchers in a variety of fields.
作用機序
The mechanism of action of 2-Acetylphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate is related to its ability to block the NMDA receptor. The NMDA receptor is a type of ionotropic glutamate receptor that is involved in the regulation of synaptic plasticity and memory formation. By blocking the receptor, this compound can modulate the activity of the receptor and alter the function of the synapses that it regulates.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of pain perception, and the alteration of learning and memory processes. This compound has also been shown to have neuroprotective effects in various animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of 2-Acetylphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate is its ability to selectively block the NMDA receptor, making it a valuable tool for researchers studying the receptor's function. However, this compound also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
将来の方向性
There are a number of future directions for research involving 2-Acetylphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate, including the development of new synthetic methods for the compound, the investigation of its potential therapeutic applications in neurodegenerative diseases, and the exploration of its effects on other physiological processes beyond the NMDA receptor. Additionally, there is potential for the development of new compounds based on this compound that may have improved properties and applications in scientific research.
合成法
2-Acetylphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate can be synthesized using a variety of methods, but the most common approach involves the reaction of 4-chlorobenzaldehyde with pyrrolidine and acetoacetic ester in the presence of a base catalyst. The resulting product is then purified using a variety of techniques, including recrystallization and chromatography.
科学的研究の応用
2-Acetylphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool to study the NMDA receptor and its role in various physiological processes. This compound has been shown to block the activity of the NMDA receptor in a dose-dependent manner, making it a valuable tool for researchers studying the receptor's function.
特性
分子式 |
C19H16ClNO4 |
|---|---|
分子量 |
357.8 g/mol |
IUPAC名 |
(2-acetylphenyl) 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C19H16ClNO4/c1-12(22)16-4-2-3-5-17(16)25-19(24)13-10-18(23)21(11-13)15-8-6-14(20)7-9-15/h2-9,13H,10-11H2,1H3 |
InChIキー |
CJYAYQPLYCKUMR-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CC=C1OC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
正規SMILES |
CC(=O)C1=CC=CC=C1OC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Oxo-2-[4-(propoxycarbonyl)anilino]ethyl 2-furoate](/img/structure/B270924.png)
![2-[(2-ethoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270925.png)
![2-[(4-bromo-2,3-dimethylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270928.png)
![2-[(2-methoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270929.png)
![2-[(2-ethylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270930.png)
![2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270933.png)
![2-(naphthalen-1-ylamino)-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270934.png)
![2-[(3-methylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270936.png)
![2-[(4-bromophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270939.png)
![2-[(4-fluorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270940.png)
![5-Oxo-4-oxa-tricyclo[4.2.1.0*3,7*]nonane-9-carboxylic acid (3-chloro-phenylcarbamoyl)-methyl ester](/img/structure/B270941.png)
![2-[(4-ethoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270945.png)
![2-[(3,4-dichlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270946.png)